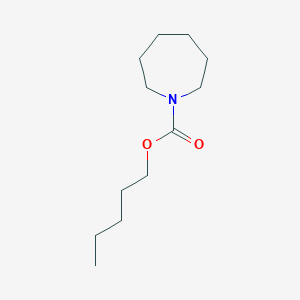
(Chloromethyl)(3-chlorophenyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(3-chlorophenyl)dimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. This compound features a silicon atom bonded to two methyl groups, a chloromethyl group, and a 3-chlorophenyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chlorophenyl)dimethylsilane typically involves the reaction of 3-chlorophenylmagnesium bromide with chloromethyl(dimethyl)chlorosilane. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 3-chlorophenylmagnesium bromide by reacting 3-chlorobromobenzene with magnesium in dry ether.
- Addition of the prepared Grignard reagent to chloromethyl(dimethyl)chlorosilane in an inert atmosphere.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)(3-chlorophenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, such as (aminomethyl)(3-chlorophenyl)dimethylsilane.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include (methyl)(3-chlorophenyl)dimethylsilane.
Applications De Recherche Scientifique
(Chloromethyl)(3-chlorophenyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: The compound is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(3-chlorophenyl)dimethylsilane involves the reactivity of the chloromethyl and 3-chlorophenyl groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the 3-chlorophenyl group can participate in electrophilic aromatic substitution reactions. These reactions allow the compound to modify other molecules and surfaces, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Chloromethyl)dimethylphenylsilane: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.
(Chloromethyl)dimethylchlorosilane: Similar structure but with a chlorosilane group instead of a 3-chlorophenyl group.
Uniqueness
(Chloromethyl)(3-chlorophenyl)dimethylsilane is unique due to the presence of both a chloromethyl group and a 3-chlorophenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
60457-96-7 |
|---|---|
Formule moléculaire |
C9H12Cl2Si |
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
chloromethyl-(3-chlorophenyl)-dimethylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,7-10)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
Clé InChI |
RFBJNTRUMNKBBO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCl)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)

